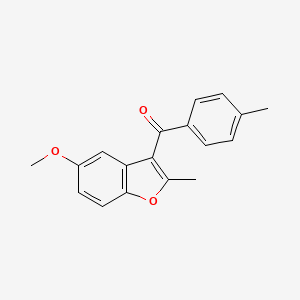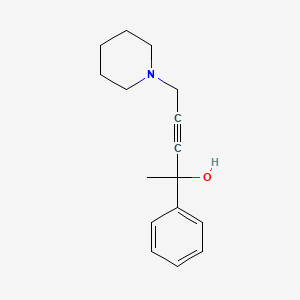
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride, also known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been widely used in scientific research to investigate the role of EGFR in various biochemical and physiological processes.
Mécanisme D'action
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. As a result, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride inhibits the growth and survival of cancer cells that depend on EGFR signaling for their proliferation.
Biochemical and Physiological Effects
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to inhibit the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride in lab experiments is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other tyrosine kinases. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of using 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride is its relatively low potency compared to other EGFR inhibitors. This may limit its effectiveness in certain experimental settings, particularly in studies involving highly proliferative cancer cell lines.
Orientations Futures
There are several future directions for research involving 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride, including:
1. Investigating the role of EGFR signaling in the development of drug resistance in cancer cells.
2. Exploring the use of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride in combination with other targeted therapies for the treatment of cancer.
3. Studying the effects of EGFR inhibition on the immune system and its potential role in immunotherapy.
4. Developing more potent and selective EGFR inhibitors based on the structure of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride.
5. Investigating the effects of EGFR inhibition on other physiological processes, such as wound healing and tissue regeneration.
Conclusion
In conclusion, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride is a selective inhibitor of EGFR tyrosine kinase that has been widely used in scientific research to investigate the role of EGFR in various biochemical and physiological processes. Its high selectivity and low toxicity make it a valuable tool for studying the effects of EGFR inhibition on cancer and other diseases. Future research involving 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride may lead to the development of more effective targeted therapies for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride involves several steps, including the condensation of 3-anilino-1-butanone with 2,6,6-trimethyl-3-cyclohexen-1-one, followed by reduction and hydrochloride salt formation. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been extensively used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been used to investigate the effects of EGFR inhibition on angiogenesis, apoptosis, and other cellular processes.
Propriétés
IUPAC Name |
3-anilino-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.ClH/c1-14-9-8-12-19(3,4)18(14)17(21)13-15(2)20-16-10-6-5-7-11-16;/h5-11,14-15,18,20H,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSDGCSZVZVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(C1C(=O)CC(C)NC2=CC=CC=C2)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)


![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)

![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![10-benzoyl-11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5217084.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)
![3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)
![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)
